Cas no 1019612-01-1 (1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine)

1-(3-Chlorophenyl)propyl(cyclopropylmethyl)amine is a synthetic amine compound featuring a chlorophenyl moiety and a cyclopropylmethyl group, offering a unique structural profile for research applications. Its distinct chemical architecture, combining aromatic and alicyclic components, makes it a valuable intermediate in organic synthesis and pharmaceutical development. The presence of the 3-chlorophenyl group enhances its potential for further functionalization, while the cyclopropylmethylamine segment contributes to steric and electronic modulation. This compound may be of interest in medicinal chemistry for exploring structure-activity relationships or as a precursor in the synthesis of biologically active molecules. Its well-defined structure ensures reproducibility in experimental settings.
1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine structure
1019612-01-1 structure
商品名:1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine
CAS番号:1019612-01-1
MF:C13H18ClN
メガワット:223.741722583771
CID:5166062
PubChem ID:43190678

1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 3-chloro-N-(cyclopropylmethyl)-α-ethyl-
    • 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine
    • インチ: 1S/C13H18ClN/c1-2-13(15-9-10-6-7-10)11-4-3-5-12(14)8-11/h3-5,8,10,13,15H,2,6-7,9H2,1H3
    • InChIKey: UQNSLJXBVZTYPV-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=C(Cl)C=1)(CC)NCC1CC1

1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-164667-0.1g
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
0.1g
$640.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367067-1g
1-(3-Chlorophenyl)-N-(cyclopropylmethyl)propan-1-amine
1019612-01-1 95%
1g
¥6132 2023-02-27
Enamine
EN300-164667-1.0g
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
1g
$728.0 2023-05-26
Enamine
EN300-164667-2.5g
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
2.5g
$1428.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01055249-1g
[1-(3-Chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1 95%
1g
¥2737.0 2023-02-27
Enamine
EN300-164667-100mg
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
100mg
$427.0 2023-09-21
Enamine
EN300-164667-1000mg
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
1000mg
$485.0 2023-09-21
Enamine
EN300-164667-500mg
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
500mg
$465.0 2023-09-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01055249-5g
[1-(3-Chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1 95%
5g
¥7189.0 2023-02-27
Enamine
EN300-164667-5.0g
[1-(3-chlorophenyl)propyl](cyclopropylmethyl)amine
1019612-01-1
5g
$2110.0 2023-05-26

1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine 関連文献

1-(3-chlorophenyl)propyl(cyclopropylmethyl)amineに関する追加情報

Recent Advances in the Study of 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine (CAS: 1019612-01-1)

The compound 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine (CAS: 1019612-01-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound, characterized by its unique structural features, has been the subject of several studies exploring its interactions with various biological targets.

Recent studies have highlighted the synthetic pathways for 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine, emphasizing its efficient production through multi-step organic reactions. Researchers have optimized the synthesis to improve yield and purity, which is critical for subsequent biological evaluations. The compound's structural elucidation has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its identity and purity for further studies.

In terms of biological activity, preliminary investigations suggest that 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine exhibits notable interactions with central nervous system (CNS) targets. Specifically, it has shown affinity for certain neurotransmitter receptors, which may underlie its potential psychoactive effects. These findings are supported by in vitro binding assays and molecular docking studies, which reveal the compound's binding modes and selectivity profiles. Such insights are invaluable for understanding its mechanism of action and potential therapeutic utility.

Further research has explored the pharmacokinetic properties of 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate moderate bioavailability and metabolic stability, suggesting that the compound could be a viable candidate for further development. However, additional in vivo studies are needed to fully characterize its pharmacological effects and safety profile.

The potential therapeutic applications of 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine are still under investigation. Some studies propose its use in the treatment of neurological disorders, given its CNS activity. Others are exploring its utility as a lead compound for the development of novel psychotropic agents. The versatility of this compound underscores its importance in medicinal chemistry and drug discovery efforts.

In conclusion, 1-(3-chlorophenyl)propyl(cyclopropylmethyl)amine (CAS: 1019612-01-1) represents a promising area of research in chemical biology and medicinal chemistry. Its unique structural features, combined with its intriguing biological activity, make it a compound of significant interest. Future studies should focus on elucidating its full pharmacological potential, optimizing its synthetic routes, and evaluating its safety and efficacy in preclinical models. This research brief underscores the need for continued investigation into this compound to unlock its therapeutic possibilities.

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